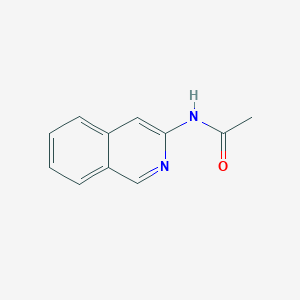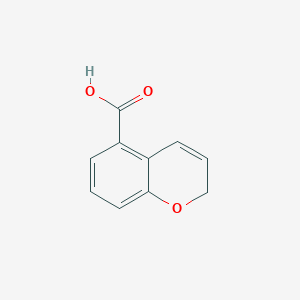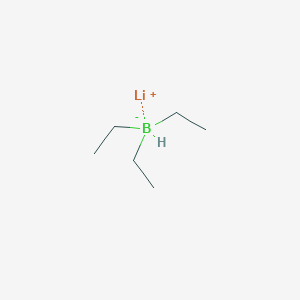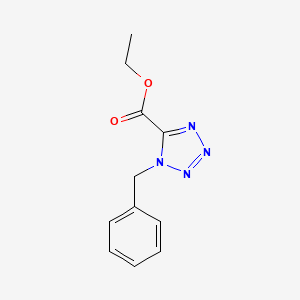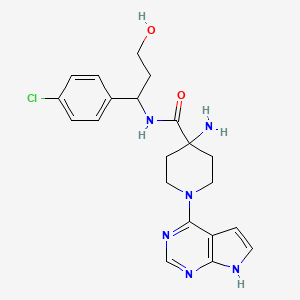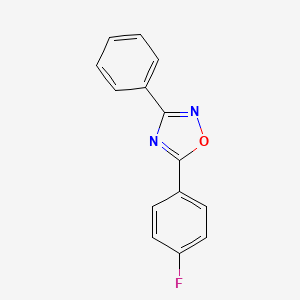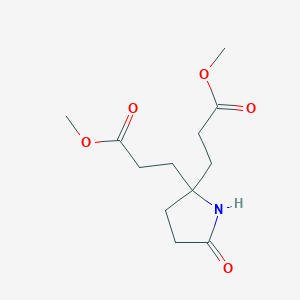
Dimethyl 3,3'-(5-oxopyrrolidine-2,2-diyl)dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate is a chemical compound with the molecular formula C12H19NO5 It is known for its unique structure, which includes a pyrrolidine ring and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrrolidine derivative with dimethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, helps in achieving the desired quality of the compound.
化学反应分析
Types of Reactions
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various esters or amides.
科学研究应用
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate involves its interaction with specific molecular targets. The pyrrolidine ring and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure and are used in similar applications.
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidine ring and are studied for their biological activity.
Uniqueness
Dimethyl 3,3’-(5-oxopyrrolidine-2,2-diyl)dipropanoate is unique due to its specific ester functional groups and the arrangement of atoms within the molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
89317-31-7 |
|---|---|
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
methyl 3-[2-(3-methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl]propanoate |
InChI |
InChI=1S/C12H19NO5/c1-17-10(15)4-7-12(6-3-9(14)13-12)8-5-11(16)18-2/h3-8H2,1-2H3,(H,13,14) |
InChI 键 |
VMVQYQKRJFKYCS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1(CCC(=O)N1)CCC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[b]thiophene-6-carbonitrile 1,1-dioxide](/img/structure/B8795107.png)
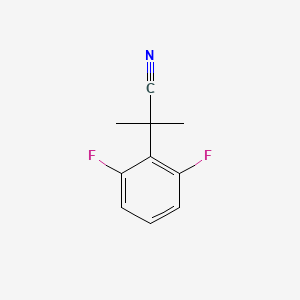
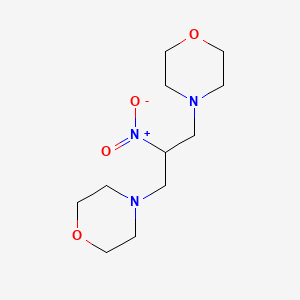

![[3,5-bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B8795127.png)
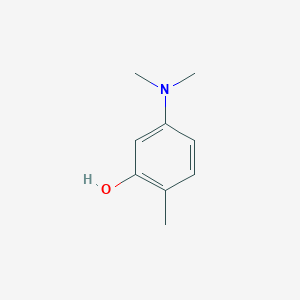
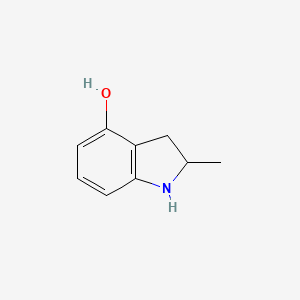
![2-Chloro-7-cyclopentyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8795152.png)
